4-(Aminomethyl)pyridin-3-OL
Overview
Description
4-(Aminomethyl)pyridin-3-OL is an organic compound with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol . It is a light-yellow to brown powder or crystals and is soluble in water, ethanol, ether, and chloroform . This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
4-(Aminomethyl)pyridin-3-OL can be synthesized through several methods. One common synthetic route involves the reaction of hydroxylamine with an alkene or alkyne . Another method includes the hydrogenation of 3-hydroxypyridine-4-carbonitrile under a hydrogen atmosphere using a hydrogen balloon . Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
4-(Aminomethyl)pyridin-3-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes substitution reactions with various reagents, forming different substituted products.
Common reagents used in these reactions include hydrogen, hydroxylamine, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(Aminomethyl)pyridin-3-OL has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials[][7].
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)pyridin-3-OL involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
4-(Aminomethyl)pyridin-3-OL can be compared with other similar compounds, such as:
4-(Aminomethyl)pyridine: This compound has a similar structure but lacks the hydroxyl group, which can affect its chemical reactivity and applications.
4-(Methylamino)pyridine: This compound has a methyl group instead of an aminomethyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(aminomethyl)pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-3-5-1-2-8-4-6(5)9/h1-2,4,9H,3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKRQPZSEAOKMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578854 | |
Record name | 4-(Aminomethyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55717-47-0, 20485-35-2 | |
Record name | 3-Pyridinol, 4-(aminomethyl)-, radical ion(1-) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55717-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Aminomethyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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